molecular formula C17H16O5 B1324022 4-Acetoxy-2',3'-dimethoxybenzophenone CAS No. 890100-17-1

4-Acetoxy-2',3'-dimethoxybenzophenone

Cat. No.: B1324022
CAS No.: 890100-17-1
M. Wt: 300.3 g/mol
InChI Key: UQYNNGFKYHWLDA-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,3’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5 It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,3’-dimethoxybenzophenone typically involves the acetylation of 2’,3’-dimethoxybenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-2’,3’-dimethoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,3’-dimethoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetoxy-2’,3’-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,3’-dimethoxybenzophenone involves its interaction with specific molecular targets. The acetoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2’,3’-dimethoxybenzophenone
  • 4-Methoxy-2’,3’-dimethoxybenzophenone
  • 4-Acetoxybenzophenone

Uniqueness

4-Acetoxy-2’,3’-dimethoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-(2,3-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)16(19)14-5-4-6-15(20-2)17(14)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYNNGFKYHWLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641736
Record name 4-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-17-1
Record name Methanone, [4-(acetyloxy)phenyl](2,3-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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